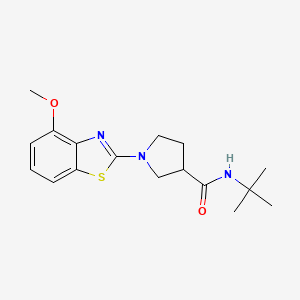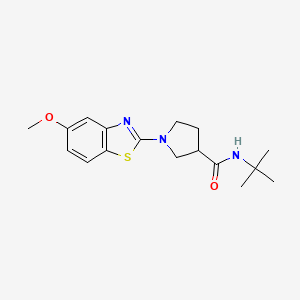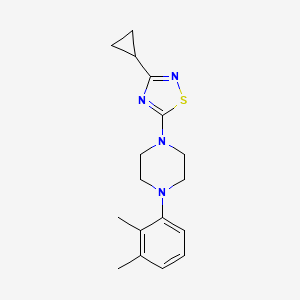
N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Carboxamide Formation: The final step involves the coupling of the benzothiazole derivative with the pyrrolidine carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzothiazole derivative, while reduction of the carboxamide group could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-1-(4-hydroxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
N-tert-butyl-1-(4-nitro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)19-15(21)11-8-9-20(10-11)16-18-14-12(22-4)6-5-7-13(14)23-16/h5-7,11H,8-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAPTRIQTIFMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472694.png)
![N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472700.png)
![N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472706.png)
![N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472708.png)
![1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6472717.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B6472720.png)
![benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine](/img/structure/B6472726.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6472734.png)
![3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide](/img/structure/B6472742.png)



![1-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6472794.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B6472799.png)
